![molecular formula C23H25FN2O4S2 B2859304 5-(N,4-dimethylphenylsulfonamido)-N-(4-fluorophenyl)-N,2,4-trimethylbenzenesulfonamide CAS No. 900137-16-8](/img/structure/B2859304.png)
5-(N,4-dimethylphenylsulfonamido)-N-(4-fluorophenyl)-N,2,4-trimethylbenzenesulfonamide
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Description
5-(N,4-dimethylphenylsulfonamido)-N-(4-fluorophenyl)-N,2,4-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H25FN2O4S2 and its molecular weight is 476.58. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Research
Sulfonamide derivatives, including those structurally related to 5-(N,4-dimethylphenylsulfonamido)-N-(4-fluorophenyl)-N,2,4-trimethylbenzenesulfonamide, have been studied for their potential therapeutic applications in Alzheimer's disease. These compounds have demonstrated inhibitory activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease, showing promise as potential therapeutic agents (Abbasi et al., 2018).
Antibacterial and Antifungal Properties
Sulfonamide derivatives have also been explored for their antibacterial and antifungal properties. Studies have shown that certain sulfonamide compounds exhibit significant activity against various bacterial and fungal strains, suggesting potential applications in treating infections (Subramanyam et al., 2017).
Antitumor Activities
Significant research has focused on the antitumor properties of sulfonamide derivatives. These compounds have been designed to possess low toxicity while demonstrating potent antitumor activities, making them promising candidates for cancer therapy (Huang et al., 2001).
Supramolecular Architectures
The study of sulfonamides extends to their supramolecular architectures. Research has revealed how different molecular interactions in sulfonamides, such as hydrogen bonding and pi-pi interactions, contribute to their crystal structures, which is important for understanding their pharmacological properties (Shakuntala et al., 2017).
properties
IUPAC Name |
N-(4-fluorophenyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4S2/c1-16-6-12-21(13-7-16)31(27,28)26(5)22-15-23(18(3)14-17(22)2)32(29,30)25(4)20-10-8-19(24)9-11-20/h6-15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNMCEBKHPFMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N,4-dimethylphenylsulfonamido)-N-(4-fluorophenyl)-N,2,4-trimethylbenzenesulfonamide |
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